molecular formula C8H10O3S B13290721 1,1-Dioxo-3-(prop-2-yn-1-yl)-1lambda6-thiolane-3-carbaldehyde

1,1-Dioxo-3-(prop-2-yn-1-yl)-1lambda6-thiolane-3-carbaldehyde

Cat. No.: B13290721
M. Wt: 186.23 g/mol
InChI Key: DGXPQQMPBCPTAY-UHFFFAOYSA-N
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Description

1,1-Dioxo-3-(prop-2-yn-1-yl)-1lambda6-thiolane-3-carbaldehyde is a unique organic compound characterized by its thiolane ring structure

Preparation Methods

The synthesis of 1,1-Dioxo-3-(prop-2-yn-1-yl)-1lambda6-thiolane-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of a thiolane derivative with prop-2-yn-1-yl reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1,1-Dioxo-3-(prop-2-yn-1-yl)-1lambda6-thiolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiolane derivatives.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dioxo-3-(prop-2-yn-1-yl)-1lambda6-thiolane-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-3-(prop-2-yn-1-yl)-1lambda6-thiolane-3-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1,1-Dioxo-3-(prop-2-yn-1-yl)-1lambda6-thiolane-3-carbaldehyde can be compared with other thiolane derivatives and compounds with similar functional groups. Some similar compounds include:

    1,1-Dioxo-3-(prop-2-yn-1-yl)-1lambda6-thiane-3-carboxylic acid: Shares a similar thiolane ring structure but with different functional groups.

    1,2,4-Benzothiadiazine-1,1-dioxide: Another sulfur-containing heterocycle with distinct biological activities

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

1,1-dioxo-3-prop-2-ynylthiolane-3-carbaldehyde

InChI

InChI=1S/C8H10O3S/c1-2-3-8(6-9)4-5-12(10,11)7-8/h1,6H,3-5,7H2

InChI Key

DGXPQQMPBCPTAY-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCS(=O)(=O)C1)C=O

Origin of Product

United States

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